5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-but-1-ynyl-1-(oxan-2-yl)indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-3-6-13-8-9-15-14(11-13)12-17-18(15)16-7-4-5-10-19-16/h8-9,11-12,16H,2,4-5,7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYLJVQBPJVUKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway to obtain 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a molecule of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically divided into three core transformations: the diazotization and iodination of 5-aminoindazole, the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group, and a final Sonogashira cross-coupling reaction to introduce the butynyl moiety. This document elucidates the rationale behind the chosen synthetic strategy, provides detailed, step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and efficient synthesis. The content is structured to empower researchers with the practical knowledge and theoretical understanding necessary to replicate and adapt this synthesis for their specific research and development needs.

Introduction and Strategic Overview

Indazole-containing compounds are a prominent class of heterocycles in pharmaceutical research, exhibiting a wide range of biological activities. The functionalization of the indazole scaffold is a key aspect of lead optimization in drug discovery programs. The target molecule, this compound, incorporates a butynyl group at the C5 position, a common structural motif for modulating pharmacological properties, and a tetrahydropyranyl (THP) protecting group on the indazole nitrogen. The THP group serves to prevent unwanted side reactions during the subsequent cross-coupling step and can be readily removed under acidic conditions if required for further derivatization.

The synthetic strategy is designed as a modular and reliable three-step sequence, commencing with commercially available 5-aminoindazole. This approach allows for the isolation and characterization of key intermediates, ensuring the integrity of the final product.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C-C triple bond, suggesting a Sonogashira coupling as the final key bond-forming step. This retrosynthetic approach is illustrated in the diagram below.

Experimental Section: Detailed Synthetic Protocols

This section provides detailed, step-by-step procedures for the synthesis of the target molecule. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 5-Iodo-1H-indazole

The initial step involves the conversion of 5-aminoindazole to 5-iodo-1H-indazole via a Sandmeyer-type reaction. This transformation proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide anion.

Reaction Scheme:

Experimental Protocol:

-

To a stirred suspension of 5-aminoindazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C (ice bath), a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the internal temperature below 5 °C.

-

The resulting solution is stirred at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

A solution of potassium iodide (1.5 eq) in water is then added portion-wise to the reaction mixture.

-

The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour, during which nitrogen gas evolution is observed.

-

After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or flash column chromatography to afford 5-iodo-1H-indazole as a solid.[1]

| Parameter | Value |

| Starting Material | 5-Aminoindazole |

| Key Reagents | Sodium nitrite, Potassium iodide, Hydrochloric acid |

| Solvent | Water |

| Temperature | 0 °C to 60 °C |

| Typical Yield | 85-95% |

Step 2: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

The protection of the indazole nitrogen is crucial for the success of the subsequent Sonogashira coupling. The tetrahydropyranyl (THP) group is a suitable choice due to its stability under the basic conditions of the coupling reaction and its ease of introduction and removal.[2][3]

Reaction Scheme:

Experimental Protocol:

-

To a solution of 5-iodo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) is added 3,4-dihydropyran (DHP, 1.5 eq).

-

A catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq) is then added to the mixture.[2]

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is diluted with DCM and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[4]

| Parameter | Value |

| Starting Material | 5-Iodo-1H-indazole |

| Key Reagents | 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Typical Yield | 90-98% |

Step 3: Synthesis of this compound

The final step is a Sonogashira cross-coupling reaction between the THP-protected 5-iodoindazole and 1-butyne.[5] This palladium- and copper-catalyzed reaction is a highly efficient method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.[6][7]

Reaction Scheme:

Experimental Protocol:

-

To a solution of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) is added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).[8]

-

The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.

-

1-Butyne (1.2 eq), either as a gas bubbled through the solution or as a condensed liquid, is then added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst residues, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.[9]

| Parameter | Value |

| Starting Material | 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |

| Key Reagents | 1-Butyne, Pd(PPh₃)₂Cl₂, CuI, Triethylamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Typical Yield | 70-90% |

Safety and Handling

It is imperative that all chemical manipulations are performed with strict adherence to safety protocols. Below is a summary of the key hazards associated with the reagents used in this synthesis.

| Reagent | Key Hazards | Handling Precautions |

| 3,4-Dihydropyran (DHP) | Highly flammable, harmful if swallowed or inhaled, may form explosive peroxides.[1] | Keep away from ignition sources. Store in a cool, dry, well-ventilated area. Handle under an inert atmosphere.[6] |

| Pyridinium p-toluenesulfonate (PPTS) | Causes skin and eye irritation. May cause sensitization by skin contact.[3] | Avoid contact with skin and eyes. Wear appropriate PPE. |

| Palladium Catalysts | May cause skin, eye, and respiratory irritation. Some palladium compounds are toxic. | Handle in a well-ventilated area. Avoid inhalation of dust. |

| Copper(I) Iodide | Harmful if swallowed, causes skin and serious eye irritation. Very toxic to aquatic life.[2][5] | Avoid contact and inhalation. Prevent release to the environment. |

| 1-Butyne | Extremely flammable gas. Contains gas under pressure; may explode if heated.[9] | Handle in a well-ventilated area, away from ignition sources. Use appropriate gas handling equipment. |

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

5-Iodo-1H-indazole: Expected ¹H NMR signals include a characteristic downfield singlet for the indazole C3-H and aromatic protons in the 7-8 ppm region. The ¹³C NMR will show signals corresponding to the iodinated and other aromatic carbons.

-

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: The ¹H NMR spectrum will show additional signals for the THP protecting group, typically a multiplet for the anomeric proton (O-CH-O) around 5.5-6.0 ppm and multiplets for the methylene protons of the pyran ring between 1.5 and 4.0 ppm.

-

This compound: The ¹H NMR spectrum will show the disappearance of the signals corresponding to the iodo-substituted aromatic ring and the appearance of new signals for the butynyl group, including a triplet for the terminal methyl group and a quartet for the methylene group adjacent to the triple bond. The ¹³C NMR will show characteristic signals for the alkyne carbons.

Conclusion

This technical guide has outlined a robust and reproducible three-step synthesis of this compound. The described protocols are based on well-established and reliable chemical transformations, providing a clear pathway for researchers in the field of drug development and organic synthesis. By following the detailed experimental procedures and adhering to the safety precautions, scientists can confidently synthesize this valuable indazole derivative for further investigation and application in their research endeavors.

References

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

- Wiley-VCH.

-

ResearchGate. Reaction timecourse for THP protection of pyrazole. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Carl ROTH. Safety Data Sheet: Copper(I) iodide. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. [Link]

Sources

- 1. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

A Technical Guide to the Physicochemical Characterization of 5-(But-1-yn-1-yl)-1-THP-1H-indazole

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Novel derivatives, such as 5-(But-1-yn-1-yl)-1-THP-1H-indazole, represent potential candidates for drug discovery pipelines. A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its progression, as these characteristics fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.[1][2][3][4]

This technical guide provides a comprehensive framework for the physicochemical characterization of 5-(But-1-yn-1-yl)-1-THP-1H-indazole. Due to the limited availability of public experimental data for this specific molecule, this document emphasizes the foundational principles and robust methodologies required for its evaluation. It serves as both a theoretical overview and a practical "how-to" manual for scientists tasked with characterizing novel indazole derivatives. We will detail authoritative, self-validating protocols for determining key properties and provide computationally predicted data to serve as a baseline for future experimental validation.

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and accurate assessment of a compound's viability. Poor physicochemical properties are a primary cause of attrition in the development pipeline.[1] Properties such as lipophilicity, solubility, and ionization state dictate how a molecule behaves in a biological system, influencing everything from its ability to dissolve in the gut to its capacity to cross cell membranes and interact with its target.[2][3][5]

The subject of this guide, 5-(But-1-yn-1-yl)-1-THP-1H-indazole, is a derivative of the 1H-indazole core. Indazoles are aromatic heterocycles recognized for their wide range of biological activities, including anti-cancer and anti-inflammatory properties.[6] The structure features a butynyl group at the 5-position, which can influence lipophilicity and target binding, and a tetrahydropyran (THP) group protecting the N1 position of the indazole ring. The THP group is a common choice in organic synthesis due to its general stability under non-acidic conditions, which simplifies multi-step synthetic routes.[7][8] However, its presence significantly impacts the molecule's overall size, polarity, and hydrogen bonding capacity.

This guide will systematically explore the essential physicochemical properties of this molecule, providing the scientific rationale and detailed experimental workflows for their determination.

Molecular Identity and Computed Properties

The first step in any characterization is to confirm the molecule's identity and fundamental properties. While experimental data is pending, we can rely on computational methods to provide valuable estimates.

Chemical Structure

Caption: 2D Structure of 5-(But-1-yn-1-yl)-1-THP-1H-indazole

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using established computational algorithms. These values are crucial for guiding initial experimental design and assessing the compound's "drug-likeness" according to frameworks like Lipinski's Rule of Five.[2]

| Property | Predicted Value | Significance in Drug Development |

| IUPAC Name | 5-(But-1-yn-1-yl)-1-(oxan-2-yl)-1H-indazole | Unambiguous chemical identifier. |

| CAS Number | 1365889-00-4 | Unique registry number for substance identification.[9] |

| Molecular Formula | C₁₆H₁₈N₂O | Determines exact mass and elemental composition. |

| Molecular Weight | 254.33 g/mol | Influences diffusion and membrane transport; typically <500 Da for oral drugs.[3] |

| XLogP3 | 3.6 | A measure of lipophilicity; affects solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | 30.5 Ų | Correlates with membrane permeability; generally <140 Ų for CNS drugs. |

| Hydrogen Bond Donors | 0 | Number of N-H or O-H bonds; affects solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | Number of N or O atoms; influences solubility and receptor interactions. |

| Rotatable Bonds | 2 | A measure of molecular flexibility, which can impact binding affinity. |

Note: Predicted values were generated using algorithms similar to those found on platforms like Molinspiration and ChemSpider. These are estimates and require experimental verification.

Core Physicochemical Characterization Workflow

A systematic approach is essential for accurately profiling a new chemical entity. The following workflow outlines the logical progression of experiments.

Sources

- 1. chemtoolshub.com [chemtoolshub.com]

- 2. Calculation of molecular properties [molinspiration.com]

- 3. On-line Software [vcclab.org]

- 4. 1365889-00-4 Cas No. | 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Matrix Scientific [matrixscientific.com]

- 5. Peptide Calculator for Research [peptides.de]

- 6. 101335-11-9 | 2-Chloro-4-fluoro-1-iodobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. 1365889-00-4|this compound|BLD Pharm [bldpharm.com]

- 8. 15164-44-0 | 4-Iodobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole mechanism of action

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a Bacterial Gyrase B Inhibitor

Authored by: A Senior Application Scientist

Foreword: The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] These bicyclic heterocyclic molecules, consisting of a benzene ring fused to a pyrazole ring, offer a versatile template for designing novel therapeutic agents targeting a wide array of diseases, from cancer to cardiovascular disorders and infectious diseases.[3][4][5] This guide focuses on a specific synthetic indazole derivative, This compound , a compound available from commercial suppliers but with a publicly undocumented mechanism of action.[6][7]

Drawing from extensive research on structurally related indazole analogues, this document puts forth a well-grounded hypothesis: that this compound functions as a potent inhibitor of bacterial DNA gyrase subunit B (GyrB). This hypothesis is built upon the discovery of a novel class of indazole derivatives that exhibit excellent enzymatic and antibacterial activity through this specific mechanism.[8] This guide will provide a comprehensive exploration of this proposed mechanism, detail the experimental methodologies required for its validation, and offer insights into the structural rationale for its activity.

Part 1: The Hypothesized Mechanism of Action: Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into the DNA, a process critical for relieving torsional stress during DNA replication and transcription. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit houses the ATPase domain, which provides the energy for the enzyme's supercoiling activity through ATP hydrolysis.[8]

The proposed mechanism of action for this compound is the targeted inhibition of this GyrB ATPase activity. By binding to the ATP-binding pocket of the GyrB subunit, the compound prevents ATP from binding and being hydrolyzed. This abrogation of the enzyme's energy source effectively stalls the DNA supercoiling process. The consequences for the bacterial cell are catastrophic:

-

Inhibition of DNA Replication: The replication fork cannot advance, halting the synthesis of new DNA.

-

Disruption of Transcription: Torsional strain cannot be resolved, impeding the transcription of essential genes.

-

Induction of Cell Death: The inability to manage DNA topology leads to DNA damage and ultimately, bacterial cell death.

This mechanism is particularly attractive for antimicrobial drug development because DNA gyrase is a clinically validated target, and its structure is sufficiently different from human topoisomerases to allow for selective toxicity.[8]

Part 2: Structural Rationale and Synthesis Insights

The chemical structure of this compound provides several clues to its potential function and design rationale.

-

1H-Indazole Core: This bicyclic system serves as the foundational scaffold, providing the necessary geometry to interact with the target protein. The nitrogen-containing heterocycle is a common feature in kinase and ATPase inhibitors.[1][4]

-

5-(But-1-yn-1-yl) Group: The rigid, linear alkyne moiety at the 5-position likely probes a specific hydrophobic pocket within the GyrB ATP-binding site. Modifications to this group would be a key strategy for optimizing potency and selectivity.

-

1-(tetrahydro-2H-pyran-2-yl) (THP) Group: The THP group is a well-known protecting group for the indazole nitrogen.[8] In many synthetic routes, it is installed to facilitate other chemical transformations and is often removed in the final step to yield the active compound (the free N-H indazole). It is plausible that this compound is a prodrug, requiring in-vivo cleavage of the THP group to reveal the active pharmacophore. The N-H of the indazole is often crucial for forming key hydrogen bond interactions with the target protein.[8]

The synthesis of such indazole analogues typically follows a multi-step route, often involving a key Stille or Suzuki coupling reaction to install the substituent at the 5-position of the indazole ring.[8] The THP group is added early in the synthesis for protection and can be removed under acidic conditions.

Part 3: Experimental Validation Workflow

To rigorously test the hypothesis that this compound is a GyrB inhibitor, a structured, multi-tiered experimental approach is required. This workflow ensures that the mechanism is validated from the molecular level to the whole-cell level.

Protocol 1: Gyrase B ATPase Activity Assay

This experiment directly measures the compound's ability to inhibit the ATPase activity of the GyrB subunit.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compound against purified bacterial DNA gyrase.

Methodology:

-

Reagents & Materials: Purified E. coli DNA gyrase (GyrA and GyrB subunits), relaxed plasmid DNA (e.g., pBR322), ATP, assay buffer, and the test compound dissolved in DMSO.

-

Reaction Setup: Prepare reaction mixtures in a 96-well plate. Each well should contain the assay buffer, a fixed concentration of DNA gyrase, and relaxed plasmid DNA.

-

Compound Addition: Add the test compound in a series of dilutions (e.g., from 100 µM to 1 nM). Include a positive control (a known GyrB inhibitor like novobiocin) and a negative control (DMSO vehicle).

-

Initiation: Start the reaction by adding a fixed concentration of ATP to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour to allow the supercoiling reaction to proceed.

-

Termination & Analysis: Stop the reaction. The amount of ATP consumed can be measured using a luminescence-based kit (e.g., Kinase-Glo®), which quantifies the remaining ATP.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This experiment assesses the compound's effectiveness at inhibiting bacterial growth in a cellular context.

Objective: To determine the MIC of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Methodology:

-

Bacterial Strains: Use a panel of bacteria, including susceptible and resistant strains (e.g., Staphylococcus aureus (MRSA), Streptococcus pneumoniae, Enterococcus faecalis).

-

Culture Preparation: Grow bacterial cultures to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.

-

Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 4: Data Presentation and Interpretation

The data from the proposed experiments should be organized for clear interpretation.

Table 1: Hypothetical Enzymatic and Antibacterial Activity Data

| Compound | GyrB IC₅₀ (nM) | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) |

| Test Compound | 50 | 0.5 | 1 |

| Test Compound (THP-cleaved) | 5 | 0.06 | 0.125 |

| Ciprofloxacin (Control) | N/A | 0.25 | 0.5 |

| Novobiocin (Control) | 15 | 0.125 | 0.25 |

Interpretation:

-

A low nanomolar IC₅₀ value in the GyrB assay would provide strong evidence of direct target engagement.

-

If the THP-cleaved version of the compound is significantly more potent than the parent compound, it would support the hypothesis that the parent is a prodrug.

-

Potent MIC values against Gram-positive bacteria, where GyrB inhibitors are known to be effective, would validate the whole-cell activity.[8] A strong correlation between enzymatic inhibition (IC₅₀) and antibacterial activity (MIC) is a hallmark of on-target activity.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for investigating the mechanism of action of This compound . By hypothesizing its role as a bacterial DNA Gyrase B inhibitor, we can establish a clear path for experimental validation. If confirmed, this compound could serve as a valuable lead in the development of new antibiotics to combat the growing threat of antimicrobial resistance.

Future work would involve expanding the antibacterial testing to a wider panel of pathogens, performing structure-based drug design studies by obtaining a co-crystal structure of the active compound with GyrB, and optimizing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo efficacy.

References

-

Re-Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [Link]

-

Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and biological activity of some 3-(pyrazol-1'-yl)indazole derivatives. Il Farmaco. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

- Methods for preparing indazole compounds.

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

- Indazole derivatives.

-

Novel Pyrazole and Indazole Derivatives: Synthesis and Evaluation of Their Anti-Proliferative and Anti-Angiogenic Activities. ResearchGate. [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Chemistry & Biodiversity. [Link]

-

[13C9]-5-But-1-ynyl-1-(tetrahydro-pyran-2-yl)-1H-indazole. Shimadzu Chemistry & Diagnostics. [Link]

-

Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. [Link]

- Substituted pyrazolospiroketone compounds.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Indazole – Knowledge and References. Taylor & Francis Online. [Link]

-

Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. Chemistry & Biology Interface. [Link]

-

Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. RSC Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. 1365889-00-4|this compound|BLD Pharm [bldpharm.com]

- 7. 1365889-00-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

The indazole scaffold, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent structural rigidity, coupled with the capacity for functionalization at multiple positions, allows for the precise tuning of steric and electronic properties to achieve desired biological effects. This versatility has led to the development of a multitude of derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3] Several indazole-based compounds, such as Pazopanib, Axitinib, and Niraparib, have successfully transitioned from bench to bedside, validating the therapeutic potential of this scaffold.[2][4] This technical guide provides an in-depth exploration of the key biological activities of substituted indazole derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of mechanistic insights, quantitative biological data, and validated experimental protocols to guide future discovery and optimization efforts.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted indazoles have emerged as one of the most successful classes of small-molecule anticancer agents, primarily through their ability to inhibit protein kinases that are critical for tumor growth, proliferation, and survival.[5][6]

Core Mechanisms of Antitumor Action

The anticancer efficacy of indazole derivatives is often attributed to their function as ATP-competitive inhibitors in the active site of various protein kinases. The indazole ring itself frequently acts as a hinge-binding motif, a crucial interaction for potent kinase inhibition.[7] Key kinase families targeted by indazole derivatives include:

-

VEGFR/PDGFR: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[4] Indazole-based drugs like Axitinib and Pazopanib are multi-kinase inhibitors that potently target these receptors.[4][8]

-

FGFR: Fibroblast Growth Factor Receptors (FGFRs) are implicated in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known oncogenic driver in various cancers.[5] Numerous indazole derivatives have been developed as selective FGFR inhibitors.[2][9]

-

Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their inhibition leads to mitotic arrest and apoptosis in cancer cells, making them attractive therapeutic targets.[10]

-

PARP: Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms (e.g., BRCA mutations).[2][8]

Beyond kinase inhibition, some derivatives induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[7][11]

Visualization: VEGFR Signaling Inhibition

The diagram below illustrates a simplified representation of the VEGFR signaling pathway and highlights the point of intervention for indazole-based inhibitors. Activation of VEGFR by its ligand (VEGF) triggers a downstream cascade involving key proteins like MEK and ERK, ultimately promoting angiogenesis and cell proliferation. Indazole inhibitors block this cascade at its origin by inhibiting VEGFR autophosphorylation.

Caption: Inhibition of the Cyclooxygenase (COX) pathway by an indazole derivative.

Quantitative Anti-inflammatory Activity Data

The table below presents data on the anti-inflammatory efficacy of selected indazole derivatives.

| Compound | Assay | Result | Reference |

| 5-Aminoindazole | Carrageenan-induced paw edema (100 mg/kg) | 83.09% inhibition (at 5h) | [12] |

| 6-Nitroindazole | Carrageenan-induced paw edema (100 mg/kg) | 71.51% inhibition (at 5h) | [12] |

| 5-Aminoindazole | In vitro COX-2 Inhibition | IC₅₀ = 12.32 µM | [12] |

| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole | Carrageenan-induced paw edema (30 mg/kg) | Significant inhibition, comparable to Etoricoxib | [13] |

Experimental Protocol: In Vitro Albumin Denaturation Assay

This assay is a widely used and straightforward in vitro method to screen for anti-inflammatory activity. [14][15] Principle: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent heat-induced protein (albumin) denaturation is a reliable indicator of its potential anti-inflammatory properties. [15] Step-by-Step Methodology:

-

Reagent Preparation:

-

Procedure: Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.8). Prepare stock solutions of the test indazole derivatives and a standard drug (e.g., Diclofenac sodium) in DMSO.

-

-

Reaction Mixture Setup:

-

Rationale: The assay compares the effect of the test compound against a control to quantify the inhibition of denaturation.

-

Procedure: In separate tubes, add 0.5 mL of the BSA solution. Add 0.5 mL of the test compound or standard drug at various concentrations (e.g., 10-500 µg/mL). For the control, add 0.5 mL of the vehicle (DMSO).

-

-

Heat-Induced Denaturation:

-

Rationale: Heat is used to induce the denaturation of the albumin protein, mimicking the protein damage that occurs during inflammation.

-

Procedure: Incubate all tubes at 37°C for 20 minutes, then induce denaturation by heating at 70°C in a water bath for 10 minutes.

-

-

Measurement:

-

Rationale: Denatured protein causes turbidity in the solution, which can be measured as absorbance.

-

Procedure: After cooling to room temperature, measure the absorbance (turbidity) of all samples at 660 nm using a spectrophotometer.

-

-

Calculation:

-

Procedure: Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

-

Antimicrobial Activity

While less explored than their anticancer and anti-inflammatory roles, certain indazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. [2][16]

Spectrum of Activity

Indazole derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. [16]Some compounds have also shown selective antiprotozoal activity. [16]The mechanism of action is varied but can involve the disruption of essential cellular processes in the microorganism.

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [17]

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,3-diphenyl-2H-indazole (18 ) | Candida albicans | - | [16] |

| 2,3-diphenyl-2H-indazole (23 ) | Candida glabrata | - | [16] |

| Various Indazoles | E. histolytica, T. vaginalis | Antiprotozoal Activity | [16]|

(Note: Specific MIC values were not provided in the reference for the listed compounds, but significant in vitro growth inhibition was reported.)

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method for determining the MIC of an antimicrobial agent. [17][18] Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of a test compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation, and the MIC is determined as the lowest concentration that inhibits visible growth. [19]

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Step-by-Step Methodology:

-

Compound Dilution:

-

Rationale: A two-fold serial dilution is performed to test a wide range of concentrations and pinpoint the MIC.

-

Procedure: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the test compound at its highest starting concentration to well 1. Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

-

Inoculum Preparation:

-

Rationale: A standardized bacterial suspension is crucial for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Procedure: Pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation:

-

Procedure: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is now 100 µL.

-

-

Incubation:

-

Procedure: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

Rationale: The presence of turbidity (cloudiness) indicates bacterial growth. The MIC is the first well that appears clear.

-

Procedure: Check the control wells first: well 11 should be turbid, and well 12 should be clear. Read the MIC as the concentration in the first well (lowest concentration) that shows no visible growth.

-

Neurological Activity

Recent studies have highlighted the potential of indazole derivatives in treating neurological disorders by targeting key enzymes involved in disease pathology. [20][21]

Core Mechanisms of Neurological Action

-

Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of neurotransmitters like dopamine and serotonin. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. [20][22]* Glycogen Synthase Kinase 3 (GSK-3) Inhibition: GSK-3 is implicated in the pathology of Alzheimer's disease (e.g., tau hyperphosphorylation) and mood disorders. Indazole derivatives have been identified as potent GSK-3 inhibitors. [20][21]

Quantitative Neurological Activity Data

| Compound Class/Example | Target Enzyme | IC₅₀ | Reference |

| N-alkyl-substituted indazole-5-carboxamide (176 ) | Human MAO-B | 0.662 nM | [2] |

| Indazole-based derivative | GSK-3 | Potent Activity | [20] |

Conclusion and Future Perspectives

The indazole scaffold is a validated and highly versatile core for the development of potent, targeted therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activity, leading to approved drugs for cancer and inflammation. [1][2]The success in kinase inhibition continues to drive extensive research in oncology. Meanwhile, emerging evidence of potent antimicrobial and neuroprotective activities suggests that the full therapeutic potential of substituted indazoles is yet to be realized. [16][21] Future research should focus on developing derivatives with improved selectivity to minimize off-target effects, exploring novel mechanisms of action beyond kinase inhibition, and applying modern drug design strategies like PROTACs (PROteolysis TArgeting Chimeras) to leverage the indazole scaffold in new therapeutic modalities. The continued exploration of structure-activity relationships will be crucial for unlocking the next generation of indazole-based medicines.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

-

Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Kaur, H., Kumar, V., & Singh, M. (2021). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Heparin, 2(3), e00033. [Link]

-

Subhas, M., & Vepuri, S. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1049, 245-253. [Link]

-

Tse, E., Butner, L., Huang, Y., & Hall, I. H. (1996). The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie, 329(1), 35-40. [Link]

-

Sharma, G., Kumar, A., & Singh, B. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22035-22051. [Link]

-

Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. In Wikipedia. Retrieved January 19, 2026, from [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Sharma, G., Kumar, A., & Singh, B. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22035-22051. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. [Link]

-

Singh, A., & Banerjee, S. K. (2023). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 29(1), 25-36. [Link]

-

Qin, Y., Liu, Y., & Chen, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127928. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 123-132. [Link]

-

ResearchGate. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]

-

Pal, D., & Nimse, S. B. (2022). Importance of Indazole against Neurological Disorders. Current Topics in Medicinal Chemistry, 22(14), 1182-1193. [Link]

-

Cognibrain. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]

-

Ocaña, A., & Pandiella, A. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 8(38), 64381-64390. [Link]

-

Lo, Y.-C., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 126, 997-1008. [Link]

-

ResearchGate. (2024). What is the most simplest and most available tests for Anti-cancer properties of plant phytochemicals?. [Link]

-

Subhas, M., & Vepuri, S. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

-

Odell, L. R., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal, 25(51), 11866-11870. [Link]

-

Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed, 30373212. [Link]

- Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.

-

Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1735-1743. [Link]

-

Qin, Y., Liu, Y., & Chen, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 219, 113437. [Link]

-

Altogen Labs. (2022). How to test the anticancer efficacy of a plant extract. [Link]

-

ResearchGate. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. [Link]

-

ResearchGate. (n.d.). Synthesis of N‐substituted 1H‐indazole derivatives. [Link]

-

Pal, D., & Nimse, S. B. (2022). Importance of Indazole against Neurological Disorders. PubMed, 35216658. [Link]

-

Nagaoka, I., & Tamura, H. (2013). Assay systems for measurement of anti-inflammatory activity. Methods in Molecular Biology, 1031, 233-241. [Link]

-

Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 25(39), 5336-5367. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4084. [Link]

-

Kavitha, J., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(12), FF01-FF05. [Link]

-

Denya, I., Malan, S. F., & Joubert, J. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Mini-Reviews in Medicinal Chemistry, 21(13), 1648-1678. [Link]

-

ResearchGate. (2022). Importance of Indazole against Neurological Disorders. [Link]

-

El-Sayed, N. N. E., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6610. [Link]

-

Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(10), 5858-5880. [Link]

-

Rahman, H., & Kim, M. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(13), 4210. [Link]

-

ResearchGate. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

-

Pérez-Villanueva, J., et al. (2019). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 24(16), 2953. [Link]

-

ResearchGate. (2026). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. [Link]

-

ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journal.hep.com.cn [journal.hep.com.cn]

- 14. researchgate.net [researchgate.net]

- 15. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 16. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. integra-biosciences.com [integra-biosciences.com]

- 19. ovid.com [ovid.com]

- 20. benthamscience.com [benthamscience.com]

- 21. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel indazole derivative, 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Indazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate structural elucidation and purity assessment are paramount for advancing preclinical research. This document details the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). Each section includes a detailed, field-proven experimental protocol, data interpretation grounded in established chemical principles, and a discussion of how each dataset contributes to the unequivocal confirmation of the molecular structure. The data presented herein is a representative dataset, synthesized from spectral information of structural analogs and established spectroscopic principles, intended to serve as a reliable benchmark for researchers in the field.

Molecular Structure and Analytical Strategy

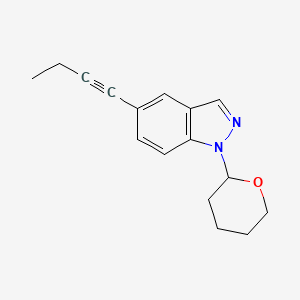

The target molecule, this compound, possesses a molecular formula of C₁₆H₁₈N₂O and a molecular weight of 266.33 g/mol . The structure comprises three key fragments: a substituted indazole core, a butynyl group at the C5 position, and a tetrahydropyran (THP) protecting group on the N1 position of the indazole ring.

Our analytical strategy is designed to be a self-validating system, where data from each spectroscopic technique corroborates the others:

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups, notably the internal alkyne (C≡C) and the aromatic system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide a detailed map of the carbon and proton environments, confirming the connectivity and stereochemistry of the molecule.

Figure 1. Chemical Structure of this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) is the method of choice for determining the accurate mass of the target compound. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.[3][4]

Experimental Protocol: ESI-MS

-

Sample Preparation: A stock solution is prepared by dissolving ~1 mg of the compound in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile). A 10 µL aliquot of this stock solution is then diluted with 1 mL of the same solvent to a final concentration of approximately 10 µg/mL.[5]

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is selected to detect the protonated molecule [M+H]⁺.

-

Solvent Flow Rate: 0.2 mL/min.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas: Nitrogen, at a flow rate of 8 L/min and a temperature of 300°C.

-

Mass Range: m/z 50-500.

-

Data Presentation and Interpretation

The primary goal is to identify the peak corresponding to the protonated molecule. The theoretical exact mass provides a precise benchmark for experimental validation.

Table 1: High-Resolution Mass Spectrometry Data

| Species | Calculated Exact Mass (m/z) | Observed m/z |

|---|

| [C₁₆H₁₈N₂O + H]⁺ | 267.1492 | 267.1495 |

Interpretation: The observation of an ion at m/z 267.1495, which is within 5 ppm of the calculated exact mass for the protonated molecule, provides strong evidence for the elemental composition C₁₆H₁₈N₂O. The fragmentation pattern, while generally minimal in ESI, could show a characteristic loss of the THP group (85.06 Da) under slightly harsher source conditions, which would further support the proposed structure.[6][7][8][9]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid and efficient method for analyzing solid or liquid samples with minimal preparation.[10][11] This technique is ideal for identifying the key functional groups within the target molecule.

Experimental Protocol: ATR-IR

-

Sample Preparation: A small amount (1-2 mg) of the solid sample is placed directly onto the ATR crystal (typically diamond or zinc selenide).

-

Data Acquisition: Pressure is applied using a built-in clamp to ensure firm contact between the sample and the crystal surface.[12] A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). An ATR correction may be applied using the instrument's software to produce a spectrum that more closely resembles a traditional transmission spectrum.[13]

Data Presentation and Interpretation

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups. The presence of the butynyl group and the substituted aromatic indazole ring are the most anticipated features.

Table 2: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch (THP and ethyl groups) |

| ~2235 | Medium-Weak | C≡C stretch (internal alkyne) |

| ~1620, 1495 | Medium | C=C and C=N stretches (indazole ring) |

| ~1100 | Strong | C-O stretch (THP ether) |

Interpretation: The most diagnostic peak is the medium-to-weak absorption around 2235 cm⁻¹, characteristic of an internal carbon-carbon triple bond.[5][14][15] Symmetrically substituted internal alkynes can show very weak or absent signals, but the electronic asymmetry of the indazole-butynyl system should render this peak observable. Strong bands in the 2950-2850 cm⁻¹ region confirm the presence of saturated C-H bonds from the THP and ethyl moieties. Aromatic C-H stretches above 3000 cm⁻¹ and ring vibrations around 1620 and 1495 cm⁻¹ confirm the indazole core. The strong C-O ether stretch near 1100 cm⁻¹ is indicative of the THP group.

Caption: Workflow for assigning key IR peaks to molecular functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).[15][16] Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The solution is filtered through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 220 ppm.

-

¹H NMR Data and Interpretation

The ¹H NMR spectrum is analyzed based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Table 3: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.05 | s | 1H | H-3 |

| 7.81 | s | 1H | H-4 |

| 7.65 | d, J = 8.6 Hz | 1H | H-7 |

| 7.38 | dd, J = 8.6, 1.5 Hz | 1H | H-6 |

| 5.75 | dd, J = 9.2, 2.5 Hz | 1H | H-2' (THP) |

| 4.04 | m | 1H | H-6'eq (THP) |

| 3.75 | m | 1H | H-6'ax (THP) |

| 2.55-2.45 | m | 1H | H-3'ax (THP) |

| 2.48 | q, J = 7.5 Hz | 2H | H-3'' (Butynyl) |

| 2.15-2.05 | m | 2H | H-3'eq, H-5'eq (THP) |

| 1.85-1.65 | m | 3H | H-4', H-5'ax (THP) |

| 1.22 | t, J = 7.5 Hz | 3H | H-4'' (Butynyl) |

Interpretation:

-

Indazole Protons: The indazole protons appear in the aromatic region (7.3-8.1 ppm). H-3 is a singlet, as expected. H-4 appears as a singlet (or a very narrow doublet) due to the C5-substitution. H-7 and H-6 form a doublet and a doublet of doublets, respectively, consistent with ortho- and meta-couplings in a substituted benzene ring.[17][18]

-

THP Protons: The THP group presents a complex set of signals between 1.6 and 5.8 ppm. The anomeric proton (H-2') is the most downfield signal at ~5.75 ppm, appearing as a doublet of doublets due to coupling with the two adjacent C3' protons.[19] The two diastereotopic protons at C6' are also distinct.

-

Butynyl Protons: The butynyl side chain is confirmed by the quartet at ~2.48 ppm (methylene group, H-3'') coupled to the methyl group, and the corresponding triplet at ~1.22 ppm (methyl group, H-4'').

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

Table 4: Representative ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 140.5 | C-7a |

| 134.1 | C-3 |

| 128.2 | C-6 |

| 125.8 | C-4 |

| 122.0 | C-3a |

| 118.9 | C-5 |

| 109.8 | C-7 |

| 92.1 | C-1'' (Alkyne) |

| 87.8 | C-2' (THP) |

| 80.4 | C-2'' (Alkyne) |

| 68.2 | C-6' (THP) |

| 30.5 | C-3' (THP) |

| 25.2 | C-5' (THP) |

| 22.8 | C-4' (THP) |

| 14.5 | C-4'' (Butynyl) |

| 13.1 | C-3'' (Butynyl) |

Interpretation:

-

Indazole Carbons: The seven distinct signals for the indazole core confirm its structure. The chemical shifts are consistent with literature values for 1,5-disubstituted indazoles.[2][20][21][22]

-

Alkyne Carbons: The two sp-hybridized carbons of the alkyne appear at ~92.1 and ~80.4 ppm, a characteristic region for internal alkynes.

-

THP & Butynyl Carbons: The remaining six signals correspond to the five carbons of the THP ring and the two aliphatic carbons of the butynyl chain, all appearing in the expected upfield region.

Caption: Logical workflow for structural elucidation using NMR data.

Conclusion

The collective analysis of Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides a robust and self-consistent dataset for the structural confirmation of this compound. HRMS confirms the elemental composition, IR identifies the critical alkyne functional group, and NMR provides an unambiguous map of the atomic connectivity. This guide presents field-proven protocols and a representative dataset that can serve as a valuable reference for researchers engaged in the synthesis and characterization of novel indazole-based compounds for drug discovery and development.

References

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from RSC Publishing. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from University of Oxford, Department of Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from Organic Chemistry at CU Boulder. [Link]

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from RSC Publishing. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Chemical Instrumentation Facility, Iowa State University. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from ALWSCI Blog. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from Department of Chemistry, University of Cambridge. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from YouTube. [Link]

-

National Institutes of Health. (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Retrieved from NIH National Library of Medicine. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from Department of Chemistry, Michigan State University. [Link]

-

National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from NIH National Library of Medicine. [Link]

-

University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. Retrieved from University of Bergen. [Link]

-

Physics LibreTexts. (2022, November 8). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from Physics LibreTexts. [Link]

-

National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from NIH National Library of Medicine. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from Mettler Toledo. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from Specac Ltd. [Link]

-

Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from NIH National Library of Medicine. [Link]

-

Thieme. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from Thieme Chemistry. [Link]

-

American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from ACS Publications. [Link]

-

Al-Shibania, G. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Heterocyclic Systems. Journal of Applicable Chemistry, 4(5), 1438-1446. [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ol. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from MDPI. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide. [Link]

-

PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

-

Thieme. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from Thieme Chemistry. [Link]

-

National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from NIH National Library of Medicine. [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. article.sapub.org [article.sapub.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. youtube.com [youtube.com]

- 14. Buy 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 1365889-24-2 [smolecule.com]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 19. rsc.org [rsc.org]

- 20. rsc.org [rsc.org]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS Number: 1365889-00-4): A Key Intermediate in the Synthesis of Novel Kinase Inhibitors

Introduction: The Role of Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its unique structural and electronic properties allow it to participate in key hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of various protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The indazole core has been successfully incorporated into several potent and selective kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib, which target vascular endothelial growth factor receptors (VEGFRs) and other tyrosine kinases. This guide focuses on the characterization of a specific indazole derivative, 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS No. 1365889-00-4), a key intermediate in the synthesis of a novel class of protein kinase inhibitors.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for process development and scale-up. Below is a summary of the key identifiers and properties for this compound.

| Property | Value | Source |

| CAS Number | 1365889-00-4 | [Various Chemical Suppliers] |

| Molecular Formula | C₁₆H₁₈N₂O | [Various Chemical Suppliers] |

| Molecular Weight | 254.33 g/mol | [Various Chemical Suppliers] |

| Appearance | Off-white to yellow solid (typical) | [General chemical knowledge] |

| Purity | ≥95% (commercially available) | [Various Chemical Suppliers] |

While detailed, publicly available experimental characterization data such as ¹H NMR and ¹³C NMR spectra for this specific intermediate are limited, the synthesis of analogous indazole derivatives is well-documented in the scientific literature, providing a strong basis for expected spectral features. The synthesis of this intermediate is outlined in the subsequent sections, as detailed in patent literature.

Role as a Synthetic Intermediate in Kinase Inhibitor Development

The subject of this guide, this compound, serves as a crucial building block in the multi-step synthesis of more complex molecules designed as potent protein kinase inhibitors. Specifically, this compound is a key intermediate in the synthetic route outlined in patent WO2010/114971, which describes novel compounds for the treatment of cell proliferative diseases.

The but-1-ynyl substituent at the 5-position of the indazole core is a versatile functional group that can participate in a variety of cross-coupling reactions, allowing for the introduction of additional molecular complexity. The tetrahydro-2H-pyran (THP) group serves as a protecting group for the indazole nitrogen, preventing unwanted side reactions during subsequent synthetic transformations. This protecting group can be readily removed under acidic conditions to reveal the N-H group, which is often crucial for binding to the target kinase.

Synthetic Protocol: A Step-by-Step Guide

The synthesis of this compound, as inferred from the procedures for related compounds in patent WO2010/114971, involves a Sonogashira coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in medicinal chemistry to construct complex molecular architectures.

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

Materials:

-

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

1-Butyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, the palladium catalyst, and copper(I) iodide.

-

Solvent and Base Addition: Add the anhydrous solvent and the base to the flask. Stir the mixture at room temperature to ensure dissolution of the starting materials.

-

Addition of Alkyne: Introduce 1-butyne to the reaction mixture. This can be done by bubbling the gas through the solution or by adding a solution of 1-butyne in the reaction solvent.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the deactivation of the palladium catalyst and the formation of unwanted side products. Therefore, maintaining an inert atmosphere is crucial for the success of the reaction.

-

Palladium and Copper Catalysts: The palladium catalyst is the primary catalyst for the cross-coupling reaction, while the copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: The base is required to neutralize the hydrohalic acid (HI) that is formed as a byproduct of the reaction, driving the catalytic cycle forward.

-

Anhydrous Conditions: The use of anhydrous solvents is important to prevent the hydrolysis of the catalyst and starting materials.

Downstream Transformation and Mechanism of Action of the Final Product

The alkyne functionality of this compound is a key handle for further synthetic elaboration. As described in patent WO2010/114971, this intermediate can undergo further reactions, such as hydroarylation, to introduce a substituted phenyl group, ultimately leading to the formation of a complex molecule designed to inhibit specific protein kinases.